1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid

Catalog No.
S3675517
CAS No.
854446-71-2
M.F
C16H22O2
M. Wt
246.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic ...

CAS Number

854446-71-2

Product Name

1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid

IUPAC Name

1-(4-propan-2-ylphenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C16H22O2/c1-12(2)13-6-8-14(9-7-13)16(15(17)18)10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,18)

InChI Key

XEXNEGRLRCSPEI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O

1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16_{16}H22_{22}O2_{2} and a molecular weight of approximately 246.34 g/mol. This compound features a cyclohexane ring that is substituted with a carboxylic acid group and a phenyl ring that bears an isopropyl group. Its structural uniqueness arises from the combination of these functional groups, which impart distinct chemical properties and biological activities. The compound is identified by its CAS number 854446-71-2 and has applications in various fields, including chemistry, biology, and medicine .

  • Pharmaceuticals: Carboxylic acids are found in many drugs, acting as functional groups or core structures. Their properties allow them to interact with biological systems ()
  • Materials Science: Carboxylic acids can be used as precursors to polymers and other materials due to their ability to form chemical bonds with other molecules ()
  • Organic Synthesis: Carboxylic acids are versatile building blocks used in the synthesis of more complex organic molecules ()

  • Oxidation: This compound can undergo oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or other carboxylic acids.
  • Reduction: It can be reduced using reagents like lithium aluminum hydride, which converts the carboxylic acid group into an alcohol.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Research indicates that 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, which contribute to its therapeutic potential in treating various diseases.

The synthesis of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid typically involves several steps:

  • Formation of the Cyclohexane Ring: This can be achieved through a Diels-Alder reaction where a diene reacts with a dienophile under controlled conditions.
  • Substitution Reactions: The introduction of the isopropyl-substituted phenyl group can be performed via Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Carboxylation: The carboxylic acid functionality is introduced by carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature conditions .

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Explored for therapeutic effects in treating diseases.
  • Industry: Used in producing specialty chemicals and materials .

The biological activity of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid involves interaction with specific molecular targets. Studies have shown that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are involved in inflammation and pain signaling pathways. Further research into its molecular interactions is necessary to fully elucidate its mechanism of action .

Several compounds share structural similarities with 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
1-[4-(Methyl)phenyl]cyclohexane-1-carboxylic acidMethyl group instead of isopropylDifferent steric effects influencing reactivity
1-[4-(Ethyl)phenyl]cyclohexane-1-carboxylic acidEthyl group instead of isopropylVarying solubility and interaction profiles
1-[4-(Butyl)phenyl]cyclohexane-1-carboxylic acidButyl group instead of isopropylAltered physical properties affecting biological activity

The uniqueness of 1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid lies in the presence of the isopropyl group, which influences both its chemical reactivity and biological activity compared to its analogs with different alkyl substituents .

XLogP3

4.5

Dates

Last modified: 08-20-2023

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